4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride
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Overview
Description
Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamidinium group and a diethylaminoethyl side chain. It is commonly used as a reference standard in pharmaceutical testing and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium typically involves the reaction of 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamidinium derivatives.
Scientific Research Applications
Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic agent.
Mechanism of Action
The mechanism of action of Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide: Shares a similar structure and is used in similar applications.
2-Chloro-N,N-diethylethylamine: Another related compound with similar chemical properties.
Uniqueness
Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium is unique due to its specific molecular configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
125575-16-8 |
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Molecular Formula |
C14H23ClN4O |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
4-[(E)-[2-(diethylamino)ethylhydrazinylidene]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-3-18(4-2)10-9-16-17-11-12-5-7-13(8-6-12)14(15)19;/h5-8,11,16H,3-4,9-10H2,1-2H3,(H2,15,19);1H/b17-11+; |
InChI Key |
NWAGXCHIRLIHTJ-SJDTYFKWSA-N |
Isomeric SMILES |
CCN(CC)CCN/N=C/C1=CC=C(C=C1)C(=O)N.Cl |
Canonical SMILES |
CCN(CC)CCNN=CC1=CC=C(C=C1)C(=O)N.Cl |
Origin of Product |
United States |
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